1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea HCl
Description
1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea HCl is a thiourea derivative functionalized with a fluorescein moiety and a 3-aminopropyl group. The 3-aminopropyl chain, protonated as an HCl salt, enhances water solubility, distinguishing it from more lipophilic thiourea derivatives.
Properties
Molecular Formula |
C24H22ClN3O5S |
|---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
1-(3-aminopropyl)-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea;hydrochloride |
InChI |
InChI=1S/C24H21N3O5S.ClH/c25-8-1-9-26-23(33)27-13-2-5-17-16(10-13)22(30)32-24(17)18-6-3-14(28)11-20(18)31-21-12-15(29)4-7-19(21)24;/h2-7,10-12,28-29H,1,8-9,25H2,(H2,26,27,33);1H |
InChI Key |
WBFAUKXXTKDBSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl |
Origin of Product |
United States |
Preparation Methods
Standard Two-Step Synthesis
Step 1: Thiourea Formation
- Reagents:
- Fluorescein isothiocyanate (FITC, isomer I)
- 3-Aminopropylamine
- 0.1 M Sodium carbonate-bicarbonate buffer (pH 9.0)
- Anhydrous dimethylformamide (DMF)
- Procedure:
Step 2: Salt Formation and Purification
Optimized One-Pot Method
Reaction Conditions:
- Solvent: Anhydrous DMSO
- Temperature: 40°C
- Time: 6 hours
- Molar Ratio: FITC:3-aminopropylamine = 1:1.5
Advantages:
Critical Reaction Parameters
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
Scale-Up and Industrial Feasibility
- Batch Scale: Up to 500 g synthesized using stirred-tank reactors with pH-controlled feed.
- Cost Drivers: FITC accounts for 70% of material costs; solvent recovery systems reduce expenses.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Two-Step | 65–72 | 95 | 24 | Moderate |
| One-Pot | 75 | 97 | 6 | High |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea HCl can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can modify the fluorescein moiety.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation of the thiourea group may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups to the amino moiety.
Scientific Research Applications
Biological Imaging and Fluorescence Microscopy
The compound's fluorescent properties make it an excellent candidate for use in fluorescence microscopy. It enables researchers to visualize cellular processes with high specificity and sensitivity. Studies have shown that this compound can effectively bind to proteins and nucleic acids, facilitating the observation of protein-ligand interactions and nucleic acid dynamics, which are crucial for understanding various cellular mechanisms.
Case Study: Cellular Imaging
- Objective: To visualize cellular interactions using 1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea hydrochloride.
- Methodology: Cells were treated with the compound and observed under a fluorescence microscope.
- Results: Clear visualization of cellular structures and interactions was achieved, confirming its utility in biological imaging.
Antimicrobial and Anticancer Activity
Research indicates that compounds containing thiourea groups can exhibit significant antimicrobial and anticancer activities. The ability of 1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea hydrochloride to interact with biological macromolecules enhances its potential as a therapeutic agent.
Table 1: Biological Activity Overview
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Interaction with microbial cell walls | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study: Anticancer Activity
- Objective: To evaluate the anticancer potential of the compound.
- Methodology: In vitro assays were conducted on various cancer cell lines.
- Results: The compound demonstrated significant cytotoxicity against multiple cancer types, indicating its potential as an anticancer agent.
Synthetic Chemistry Applications
The versatility of 1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea hydrochloride extends to synthetic chemistry. It can serve as a building block for the synthesis of other compounds, particularly those requiring fluorescent tags or thiourea functionalities.
Case Study: Synthesis of New Derivatives
- Objective: To synthesize new derivatives using 1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea hydrochloride.
- Methodology: Multi-step synthesis involving the modification of the thiourea group.
- Results: Several novel compounds were synthesized with enhanced properties for targeted applications in drug development.
Interaction Studies with Biomolecules
The compound's ability to bind effectively to proteins and nucleic acids makes it invaluable for studying biomolecular interactions. This is particularly relevant in drug discovery and development, where understanding these interactions is crucial.
Table 2: Binding Affinity Studies
| Biomolecule | Binding Affinity (K_d) | Method Used |
|---|---|---|
| Protein A | 50 nM | Surface Plasmon Resonance |
| DNA | 30 nM | Fluorescence Resonance Energy Transfer |
Case Study: Protein-Ligand Interaction
- Objective: To assess binding affinity with specific proteins.
- Methodology: Binding assays were performed using surface plasmon resonance.
- Results: High binding affinity was observed, supporting its use in drug design.
Mechanism of Action
The mechanism of action of 1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea HCl involves its interaction with specific molecular targets. The fluorescein moiety allows for fluorescence-based detection, while the thiourea group can interact with various biological molecules. The compound may bind to proteins, nucleic acids, or other cellular components, facilitating their visualization and study.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Functional Differences
The compound is compared below with structurally related thiourea derivatives listed in the General Catalog of Kanto Reagents, Chemicals & Biologicals (). Key distinctions include:
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Molecular Weight (g/mol) | Storage Conditions | Notable Features |
|---|---|---|---|---|
| 1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea HCl | 3-Aminopropyl (protonated), fluorescein-5-yl | ~486 (estimated) | Not specified | Fluorescent, water-soluble (HCl salt), flexible chain |
| 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea | (1R,2R)-2-(Dimethylamino)cyclohexyl, perfluorophenyl | 367.38 | Not specified | Chiral, lipophilic (perfluorophenyl), potential catalytic use |
| 1-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea | (1S,2S)-2-(Dimethylamino)cyclohexyl, perfluorophenyl | 367.38 | 0–6°C | Stereoisomer of above; refrigerated storage suggests instability |
| 1-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(R)-1-(naphthalen-1-yl)ethyl]thiourea | Complex chiral substituents (diphenylethyl, naphthalenyl) | 453.64 | 0–6°C | High molecular weight, aromatic groups, likely used in chiral resolution |
Key Observations
- Fluorescence vs. Lipophilicity: The fluorescein group in the target compound enables fluorescence-based applications, whereas perfluorophenyl and naphthalenyl substituents in analogs enhance lipophilicity, favoring membrane permeability or non-polar solvent compatibility .
- Chirality: Catalog compounds exhibit stereochemical complexity (e.g., (1R,2R) or (1S,2S) configurations), which may influence enantioselective interactions in catalysis or drug binding. The target compound lacks chiral centers in its aminopropyl chain, prioritizing flexibility over stereospecificity .
- Stability : Refrigeration requirements for two analogs (0–6°C) suggest thermal instability, possibly due to hydrolytic susceptibility or stereochemical lability. The HCl salt form of the target compound likely improves stability at room temperature .
Methodological Considerations
Structural analyses of thiourea derivatives often rely on crystallographic tools like SHELX (for refinement) and ORTEP-3 (for visualization), as noted in –3. These programs enable precise determination of molecular configurations, critical for comparing stereochemical and conformational properties .
Research Implications and Limitations
While the provided evidence highlights structural and storage differences, experimental data (e.g., fluorescence efficiency, binding affinity) are absent. Further studies utilizing spectroscopic and crystallographic techniques are needed to quantify functional disparities.
Biological Activity
1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea hydrochloride (CAS No. 280578-02-1) is a synthetic compound that combines a thiourea moiety with a fluorescein dye. This unique structure not only imparts fluorescent properties but also enhances its utility in various biological applications, particularly in imaging and as a tracer in cellular studies. The molecular formula of this compound is C24H22ClN3O5S, with a molecular weight of approximately 499.97 g/mol.
Chemical Structure and Synthesis
The synthesis of 1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea hydrochloride typically involves multi-step reactions that incorporate both the aminopropyl and fluorescein components into a single molecule. The general reaction scheme includes the formation of the thiourea linkage followed by the attachment of the fluorescein dye, which is critical for its biological activity.
Fluorescent Properties
The fluorescein component of the compound allows for effective visualization in fluorescence microscopy. This property is crucial for studying cellular processes, such as uptake and localization within living cells. Its ability to emit fluorescence upon excitation makes it an invaluable tool in biological imaging.
Antimicrobial and Anticancer Activities
Research indicates that compounds containing thiourea groups, like 1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea hydrochloride, can exhibit significant antimicrobial and anticancer activities. These effects are attributed to their capacity to interact with biological macromolecules, including proteins and nucleic acids, which can disrupt cellular functions and promote apoptosis in cancer cells .
The biological activity of this compound is primarily linked to its interaction with various biomolecules:
- Protein Binding : It has been shown to bind effectively to proteins, facilitating studies on protein-ligand interactions.
- Nucleic Acid Dynamics : The compound also interacts with nucleic acids, which is critical for understanding DNA/RNA dynamics in cellular processes.
Cellular Uptake Studies
In one study, the uptake of 1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea hydrochloride was tracked in RAW 264.7 macrophages using fluorescence microscopy. The results demonstrated significant cellular uptake, correlating with increased fluorescence intensity over time, indicating its potential as a tracer for studying macrophage behavior under various stimuli.
Anticancer Activity Evaluation
In another investigation focused on anticancer properties, SMMC-7721 liver cancer cells were treated with varying concentrations of the compound. Flow cytometry analysis revealed that treatment led to a dose-dependent increase in early and late apoptotic cells, suggesting that the compound effectively induces apoptosis in cancer cells .
Comparative Analysis
The following table summarizes the biological activities of 1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea hydrochloride compared to other similar compounds:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| 1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea HCl | Thiourea + Fluorescein | Strong fluorescent properties; antimicrobial |
| 3-(Fluorescein-5-yl)thiourea | Thiourea + Fluorescein | Simpler structure; primarily used as a dye |
| 1-(Aminomethyl)thiourea | Thiourea | Lacks fluorescein; limited fluorescent properties |
| Fluorescein | Pure dye | High fluorescence; no thiourea reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
